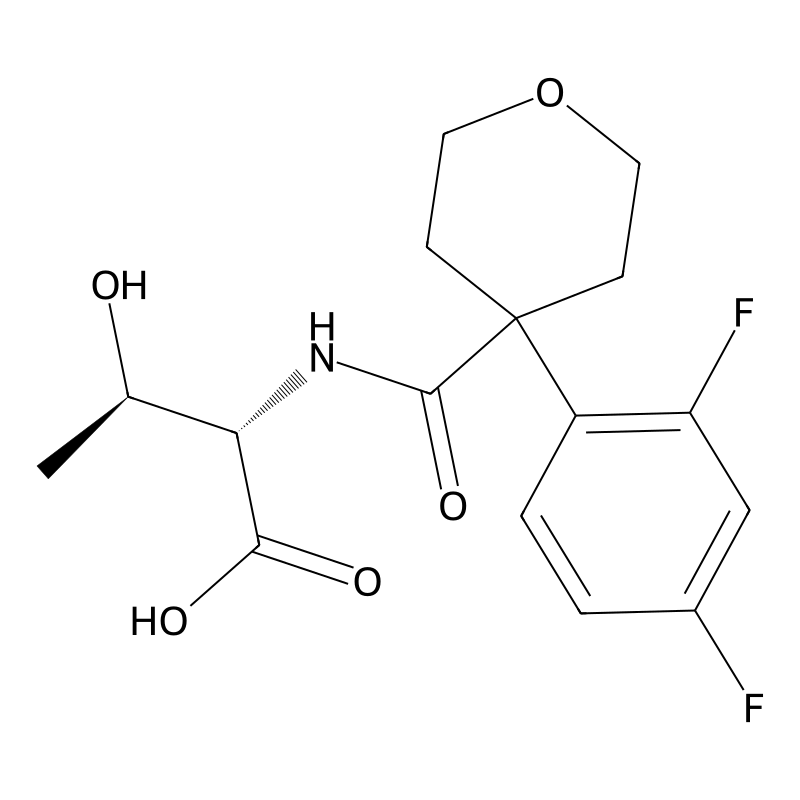(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid
Catalog No.
S7722990
CAS No.
M.F
C16H19F2NO5
M. Wt
343.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid
IUPAC Name
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid
Molecular Formula
C16H19F2NO5
Molecular Weight
343.32 g/mol
InChI
InChI=1S/C16H19F2NO5/c1-9(20)13(14(21)22)19-15(23)16(4-6-24-7-5-16)11-3-2-10(17)8-12(11)18/h2-3,8-9,13,20H,4-7H2,1H3,(H,19,23)(H,21,22)/t9-,13+/m1/s1
InChI Key
QFEHWTIVGALAKA-RNCFNFMXSA-N
SMILES
CC(C(C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O
Canonical SMILES
CC(C(C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O
Isomeric SMILES
C[C@H]([C@@H](C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for decades to alleviate pain and inflammation. Diflunisal has been found to be effective in treating a variety of conditions such as arthritis, gout, and fever. In this paper, we will explore the chemical and physical properties of Diflunisal, the synthesis and characterization methods, analytical methods for measuring its presence, biological properties, toxicity and safety, potential applications in scientific experiments, current state of research, and future directions for research.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is classified as a salicylate and belongs to the group of NSAIDs. Salicylates are compounds that are derived from salicylic acid, and have been used for medicinal purposes for many years. Aspirin, for example, is also a salicylate. (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a relatively long-acting NSAID that has a half-life of approximately 9-15 hours. It is used to manage pain and inflammation caused by various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It is also used to lessen the frequency and severity of migraine headaches.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a white, crystalline powder that is water-insoluble and stable at room temperature. It has a molecular formula of C13H8F2O3, a molecular weight of 250.2 g/mol, and a melting point of 190-194°C. (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is highly lipophilic and can be absorbed by various tissues, including the central nervous system.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid can be synthesized through various methods, including acylation of difluorobenzene with chloroacetyl chloride to yield 4-(2,4-difluorophenyl)oxan-4-carboxylic acid. The carboxylic group is then treated with thionyl chloride to form an acid chloride. The final step involves reacting the acid chloride with L-threonine to produce (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid. The synthesized compound is then characterized using various methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
There are different methods to analyze (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid, including chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Other effective methods include UV-Visible spectrophotometry and capillary electrophoresis.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid exhibits anti-inflammatory and analgesic properties and is a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). It can reduce pain and inflammation by blocking the production of prostaglandins. (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid has also been found to inhibit the aggregation of platelets and therefore can be useful in the prevention of thrombosis.
Although (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is generally safe and well-tolerated, some side effects have been reported, including gastrointestinal complications, bleeding, and anemia. Studies have also shown that long-term administration of (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid can lead to hepatotoxicity, nephrotoxicity, and cardiotoxicity. It is, therefore, important to monitor patients closely and weigh the risks against the benefits before administering (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid has been used in various scientific experiments, such as investigating the effects of NSAIDs on gene expression and transcriptome profiling of rat liver exposed to NSAIDs. It has also been studied for its ability to inhibit calcium-dependent signaling in various cells and tissues.
Currently, the use of (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid in clinical trials is limited due to the potential side effects. However, there is ongoing research to explore its potential in other areas, such as cancer treatment, stroke prevention, and pathogenesis of inherited neurodegenerative diseases.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid has potential implications in various fields of research, including cancer research, cardiovascular research, and neuroscience research. It also has potential applications in the pharmaceutical industry, including the development of new drugs.
While (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a promising drug, there are limitations to its use, including potential side effects and interactions with other medications. In the future, research can focus on developing novel therapeutic strategies using (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid derivatives or exploring its potential use as an adjuvant therapy. There is also a need for further research on (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid's toxicity and safety profile in humans.
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a nonsteroidal anti-inflammatory drug that has been used for many years to alleviate pain and inflammation. It has various chemical and physical properties, is synthesized through multiple methods, and can be analyzed using a variety of analytical methods. (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid exhibits anti-inflammatory and analgesic properties and is used in scientific experiments investigating the effects of NSAIDs. Its potential implications in various fields of research and industry are promising, but more research is needed to determine its toxicity and safety profile in humans.
XLogP3
0.9
Hydrogen Bond Acceptor Count
7
Hydrogen Bond Donor Count
3
Exact Mass
343.12312903 g/mol
Monoisotopic Mass
343.12312903 g/mol
Heavy Atom Count
24
Dates
Modify: 2024-01-05
Explore Compound Types
Get ideal chemicals from 750K+ compounds








